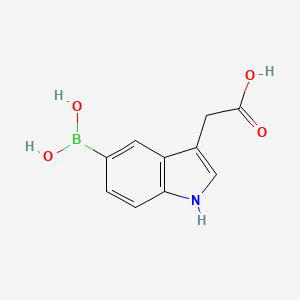
2-(5-borono-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-borono-1H-indol-3-yl)acetic acid is a boronic acid derivative that features an indole ring substituted with a carboxymethyl group at the 3-position and a boronic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-borono-1H-indol-3-yl)acetic acid typically involves the functionalization of an indole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-borono-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-(5-borono-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-(5-borono-1H-indol-3-yl)acetic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-indolylboronic acid: Similar structure but lacks the carboxymethyl group.
3-carboxymethylindole: Similar structure but lacks the boronic acid group.
Indole-3-boronic acid: Similar structure but the boronic acid group is at the 3-position instead of the 5-position.
Uniqueness
2-(5-borono-1H-indol-3-yl)acetic acid is unique due to the presence of both the carboxymethyl and boronic acid groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and material science.
Propriétés
Formule moléculaire |
C10H10BNO4 |
|---|---|
Poids moléculaire |
219.00 g/mol |
Nom IUPAC |
2-(5-borono-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10BNO4/c13-10(14)3-6-5-12-9-2-1-7(11(15)16)4-8(6)9/h1-2,4-5,12,15-16H,3H2,(H,13,14) |
Clé InChI |
JUJQBLSGWBBRCA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)NC=C2CC(=O)O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)






![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)



